Warangalone

概要

説明

ワランガロンは、クワ科の植物であるCudrania tricuspidataの果実から抽出されるイソフラボン化合物です。 抗炎症、抗がん、抗マラリアなどの重要な生物活性があることが知られています 。この化合物は、その潜在的な治療用途により、科学研究の注目を集めています。

2. 製法

合成経路と反応条件: ワランガロンは、前駆体化合物を用いた様々な化学反応によって合成することができます。 一般的な方法の1つは、薄膜水和技術を用いてワランガロンを負荷した感温性リポソームを調製する方法です 。この方法は、以下の手順を含みます。

- ワランガロンを有機溶媒に溶解します。

- 溶媒を蒸発させて薄膜を形成します。

- 薄膜を水溶液で水和させてリポソームを形成します。

- 透過型電子顕微鏡や動的光散乱などの技術を用いてリポソームを特性評価します。

工業生産方法: ワランガロンの工業生産は、通常、Cudrania tricuspidataの果実からの化合物の抽出を伴います。抽出工程には、以下が含まれます。

- 果実を収穫して乾燥します。

- 乾燥した果実を細かく粉砕します。

- エタノールやメタノールなどの溶媒を使用してワランガロンを抽出します。

- カラムクロマトグラフィーなどの技術を使用して抽出物を精製します。

準備方法

Synthetic Routes and Reaction Conditions: Warangalone can be synthesized through various chemical reactions involving the precursor compounds. One common method involves the use of a thin film hydration technique to prepare this compound-loaded thermosensitive liposomes . This method involves the following steps:

- Dissolving this compound in an organic solvent.

- Evaporating the solvent to form a thin film.

- Hydrating the film with an aqueous solution to form liposomes.

- Characterizing the liposomes using techniques such as transmission electron microscopy and dynamic light scattering.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the Cudrania tricuspidata fruit. The extraction process includes:

- Harvesting and drying the fruit.

- Grinding the dried fruit into a fine powder.

- Using solvents such as ethanol or methanol to extract this compound.

- Purifying the extract through techniques like column chromatography.

化学反応の分析

Warangalone and Apoptosis

This compound induces apoptosis in cancer cells . Induction of tumor cell apoptosis is the primary mechanism by which chemotherapy drugs kill tumor cells, and mitochondria play a crucial role in the process of apoptosis . During apoptosis, the BCL-2 family protein BAX translocates to the mitochondria, causing the mitochondrial transmembrane potential to collapse, which leads to cell death .

Cellular morphology observations reveal that treatment with this compound (20 μM or 30 μM) for 24 hours significantly reduces the number of MDA-MB-231 and MCF7 cells, which is consistent with MTT assay results . After this compound treatment, cells appear shrunken and rounded, similar to apoptotic cells, suggesting that this compound induces apoptosis .

To confirm mitochondrial damage, fluorescence microscopy and flow cytometry are used to detect MMP . High MMP is indicated by JC-1 aggregates emitting red, while stress-induced MMP decreases cause JC-1 aggregates to transform into JC-1 monomers emitting green . After treating cells with 20 or 30 μM this compound, green JC-1 dyeing increases, and red JC-1 dyeing decreases, which indicates a reduction in MMP and mitochondrial damage .

Reactive Oxygen Species (ROS) Generation

This compound significantly promotes the generation of ROS, suggesting that it might damage mitochondria through ROS production . ROS can originate from exogenous sources like drugs and radiation, as well as endogenous sources such as peroxisomes and mitochondria . MitoSOX, a specific mitochondrial fluorescent dye, is used to detect mitochondrial-mediated ROS generation . this compound significantly increases mitochondrial superoxide production in a dose-dependent manner, suggesting that ROS promotion by this compound may be due to mitochondrial superoxide release . The use of N-acetyl-L-cysteine (NAC) to inhibit ROS generation showed that this compound significantly increased mitochondrial mass, but NAC inhibited this change, which indicates that mitochondrial damage caused by this compound is due to ROS .

This compound-Induced Mitochondrial Apoptosis

Changes in cellular morphology suggest that this compound induces apoptosis . The Hoechst 33342 staining assay confirms that cells treated with this compound for 24 hours show many shrunken and darker nuclei in MDA-MB-231 and MCF7 cells compared to untreated cells, indicating apoptosis .

The Annexin V/PI assay measures the apoptosis rate, showing that the apoptosis rate in MDA-MB-231 and MCF7 cells increases in a dose-dependent manner . After treatment with 30 μM this compound for 24 hours, the apoptosis rate significantly increases by approximately 50% in MDA-MB-231 cells and by 22% in MCF7 cells . Examining the mechanism of apoptosis via Western blotting reveals that the expression level of PARP significantly decreases in a dose-dependent manner in MDA-MB-231 and MCF7 cells, which indicates that PARP is cleaved to induce apoptosis . Furthermore, this compound significantly increases the BAX/BCL-2 ratio in a dose-dependent manner, which indicates that mitochondrial apoptosis is activated .

This compound and Cell Autophagy

This compound induces cell autophagy . After treating cells with this compound for 12 hours, there are more MDC-labeled autophagic vacuoles emitting bright green fluorescence in MDA-MB-231 and MCF7 cells compared to the control group .

Western blotting detects the expression levels of LC3 (an autophagy marker protein) and P62 (an autophagy-associated protein) . this compound significantly increases the expression level of LC3 II in a dose-dependent manner, which indicates that this compound induces cell autophagy . this compound also upregulates P62 expression in MDA-MB-231 and MCF7 cells . Cells treated with this compound for 12 hours exhibit more green fluorescent puncta-labeled LC3 compared to the control group, confirming that this compound increases LC3 expression and induces cell autophagy .

Autophagic Flux

Chloroquine (CQ) and 3-methyladenine (3-MA), two autophagy inhibitors, are used to determine if this compound induces autophagic flux . The expressions of LC3 in MDA-MB-231 and MCF7 cells in CQ + this compound groups are higher than in the this compound alone groups, whereas the expressions of LC3 in the 3-MA + this compound groups are lower than in the this compound alone groups, which indicates that this compound induces cell autophagic flux .

Mitophagy via PINK1/Parkin Signaling Pathway

This compound induces mitophagy via the PINK1/Parkin signaling pathway . this compound significantly increases the mRNA expression levels of PINK1 and Parkin in MDA-MB-231 cells . Additionally, this compound increases the expression of PINK1 and Parkin in a dose-dependent manner and increases the co-localization of PINK1 and Parkin in MDA-MB-231 and MCF7 cells, which indicates that mitophagy is activated through the PINK1/Parkin pathway .

科学的研究の応用

Warangalone is a natural organic compound found in plants such as Maclura pomifera and Euchresta horsfieldii . It has garnered research attention for its potential anti-inflammatory and anti-cancer activities . Studies have investigated the effects of this compound on breast cancer cells, cervical cancer cells, and other cell lines .

Effects on Cancer Cells

Breast Cancer: this compound has been shown to decrease the viability of breast cancer cells by increasing the generation of reactive oxygen species (ROS), which leads to mitochondrial damage and decreased mitochondrial membrane potential (MMP) . It can induce mitochondrial apoptosis by increasing the BAX/BCL-2 ratio and activate mitophagy via upregulation of PINK1 and Parkin expression and co-localization .

- Cell Viability: this compound significantly reduced MTT tetrazolium salt formation in breast cancer cell lines (MDA-MB-231, MCF-7, ZR75-1, and SKBR3) in a concentration- and time-dependent manner. In MDA-MB-231 cells, the lowest concentration of this compound that significantly inhibited proliferation was 20 μM, while in MCF-7 cells, it was 15 μM .

- Mitochondrial Damage: this compound treatment resulted in mitochondrial damage, as evidenced by shorter mitochondria and the formation of aggregates in MDA-MB-231 cells. The mitochondrial cristae decreased and even disappeared .

- Mitochondrial Membrane Potential (MMP): this compound decreased MMP, as shown by an increase in JC-1 monomers (green fluorescence) and a decrease in JC-1 aggregates (red fluorescence) .

- Reactive Oxygen Species (ROS) Generation: this compound significantly promoted the generation of ROS, suggesting that it might damage mitochondria via ROS generation. It also increased the generation of mitochondrial superoxide in a dose-dependent manner .

- Autophagy and Mitophagy: this compound significantly increased the expression level of LC3 II (an autophagy marker protein) in a dose-dependent manner, indicating that it induced cell autophagy . this compound also induced mitophagy, as evidenced by the co-localization between mitochondria and lysosomes in MDA-MB-231 and MCF7 cells .

- PINK1/Parkin Pathway: this compound increased the mRNA expression levels of PINK1 and Parkin in MDA-MB-231 cells, suggesting that mitophagy was activated through the PINK1/Parkin pathway .

HeLa Cells: this compound can selectively and effectively inhibit HeLa cells proliferation .

Combination Therapies

The combination of this compound and autophagy inhibitors or PINK1 siRNA increased the degree of cell apoptosis compared to treatment with this compound alone . Autophagy/mitophagy protects against this compound-induced mitochondrial apoptosis, suggesting that a combination of this compound and autophagy/mitophagy inhibitors might be a promising treatment .

Potential Biomedical Applications

作用機序

ワランガロンは、いくつかの機序を通じてその効果を発揮します。

ミトコンドリアアポトーシス: ワランガロンは、活性酸素種の生成を増加させることによってがん細胞にアポトーシスを誘導し、ミトコンドリアの損傷とミトコンドリア膜電位の低下につながります。これは、BAX/BCL-2経路の活性化とカスパーゼ-3の切断を引き起こし、細胞死につながります。

タンパク質キナーゼの阻害: ワランガロンは、様々な細胞プロセスに役割を果たす環状AMP依存性タンパク質キナーゼ触媒サブユニットを阻害します.

ミトファジーの活性化: ワランガロンは、PINK1とパーキンの発現をアップレギュレートすることによってミトファジーを活性化し、損傷したミトコンドリアの除去につながります.

類似化合物との比較

ワランガロンは、その特異的な生物活性と分子構造により、イソフラボンの中でユニークな存在です。類似の化合物には、以下があります。

ゲニステイン: 抗がん作用を持つ別のイソフラボンですが、分子標的と経路が異なります。

ダイゼイン: エストロゲン様作用を持つイソフラボンで、ホルモン補充療法に使用されます。

アルピニイソフラボン: ワランガロンと同様に、抗炎症および抗がん作用があることが知られています.

ワランガロンは、ミトコンドリアアポトーシスを誘導し、タンパク質キナーゼを阻害する能力を持つため、さらなる研究と治療開発のための有望な候補となっています。

生物活性

Warangalone, an isoflavone derived from the fruit of Cudrania tricuspidata, has garnered attention for its diverse biological activities, particularly in cancer research and anti-inflammatory applications. This article explores the compound's mechanisms of action, efficacy in various cell lines, and its potential therapeutic applications.

This compound is characterized by its ability to inhibit protein kinase A (PKA) and exhibits significant anti-inflammatory properties. It has been shown to reduce paw edema induced by phospholipase A(2) and ear edema in mice models, indicating its effectiveness in inflammatory conditions . Additionally, this compound's cytotoxic effects have been documented across several cancer cell lines, suggesting a potential role as an anticancer agent.

Case Studies on Cancer Cell Lines

- Breast Cancer Cells : A study assessed the cytotoxic effects of this compound on four breast cancer cell lines (MDA-MB-231, MCF-7, ZR75-1, SKBR3) and one normal breast cell line (MCF-10A). The results showed that this compound significantly inhibited cell viability in a concentration- and time-dependent manner. For instance:

- HeLa Cells : Another study demonstrated that this compound induces apoptosis in HeLa cells through a mitochondria-mediated pathway. The compound increased the BAX/BCL-2 ratio, promoting mitochondrial apoptosis. The apoptosis rate increased significantly with higher concentrations of this compound, indicating its potential as a therapeutic agent against cervical cancer .

Mechanistic Insights

The mechanisms underlying this compound's cytotoxic effects include:

- Induction of Apoptosis : this compound activates apoptotic pathways by cleaving PARP and increasing pro-apoptotic markers like BAX while decreasing anti-apoptotic markers like BCL-2. This was evidenced by Western blot analyses showing dose-dependent changes in protein expression levels .

- Autophagy Activation : this compound also induces autophagy in cancer cells, as indicated by increased expression of LC3 II and P62 proteins. The use of autophagy inhibitors like chloroquine confirmed that this compound promotes autophagic flux .

Summary of Biological Activities

| Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 20 | Significant inhibition |

| Cytotoxicity | MCF-7 | 15 | Significant inhibition |

| Apoptosis Induction | HeLa | Varies | Increased apoptosis rate |

| Anti-inflammatory | Mouse model | Systemic/local | Reduced edema |

| Autophagy Activation | MDA-MB-231 & MCF7 | 20-30 | Increased LC3 II expression |

特性

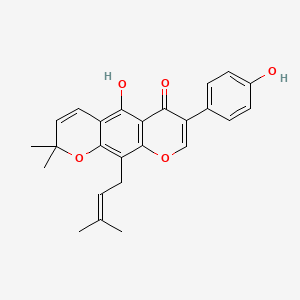

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,26-27H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOPAZIUPORIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196193 | |

| Record name | Warangalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-55-2 | |

| Record name | Warangalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Warangalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Warangalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。